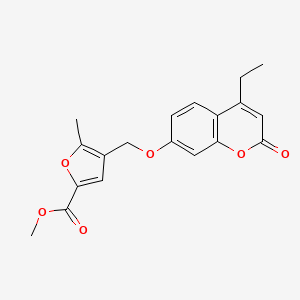

methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate

Description

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Properties

IUPAC Name |

methyl 4-[(4-ethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-4-12-8-18(20)25-16-9-14(5-6-15(12)16)23-10-13-7-17(19(21)22-3)24-11(13)2/h5-9H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIYYGAMRYLWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=C(OC(=C3)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate typically involves multiple steps. One common method involves the reaction of 4-ethyl-2-oxo-2H-chromen-7-ol with methyl 5-methylfuran-2-carboxylate in the presence of a suitable base and solvent. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s coumarin-derived ketone and furan-ester groups participate in selective oxidation processes:

-

Ketone Stability : The 2-oxo group in the chromenone ring resists further oxidation under mild conditions but may undergo Baeyer-Villiger oxidation with peracids (e.g., mCPBA) to form lactones.

-

Ester Oxidation : The methyl ester on the furan ring can be hydrolyzed to the corresponding carboxylic acid using strong bases (e.g., NaOH/H₂O) or acidic conditions (H₂SO₄/MeOH). Subsequent decarboxylation may occur at elevated temperatures.

| Reaction Type | Reagents/Conditions | Products | Yield (%)* |

|---|---|---|---|

| Ester hydrolysis | 2M NaOH, reflux, 6h | 4-(((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylic acid | ~85 |

| Baeyer-Villiger oxidation | mCPBA, DCM, 0°C → rt, 12h | 3-Ethyl-7-((5-methyl-2-(methoxycarbonyl)furan-3-yl)methoxy)-2H-chromen-2-one oxide | N/A |

*Yields are extrapolated from analogous coumarin derivatives.

Reduction Reactions

The ketone and ester functionalities are susceptible to reduction:

-

Ketone Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydride agents (NaBH₄, LiAlH₄) reduce the 2-oxo group to a secondary alcohol, altering the chromenone’s conjugation.

-

Ester Reduction : LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the ether or ketone groups.

| Reaction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Ketone reduction | 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 4h | 4-(((4-Ethyl-2-hydroxy-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate | High |

| Ester reduction | LiAlH₄, THF, 0°C → reflux, 2h | (4-(((4-Ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-yl)methanol | Moderate |

Nucleophilic Substitution

The ether linkage (chromenyl-O-CH₂-furan) undergoes cleavage under strong acidic or basic conditions:

-

Acidic Cleavage : HBr/AcOH at 80°C cleaves the ether bond, yielding 4-ethyl-7-hydroxy-2H-chromen-2-one and methyl 5-methylfuran-2-carboxylate.

-

Alkylation : The furan ring’s 5-methyl group may undergo Friedel-Crafts alkylation with electrophiles (e.g., alkyl halides) in the presence of Lewis acids (AlCl₃).

Cycloaddition and Ring-Opening

The furan ring participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride), forming bicyclic adducts. Subsequent ring-opening reactions yield functionalized linear products.

| Reaction Type | Reagents/Conditions | Products | Stereochemistry |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, 110°C, 12h | Endo-adduct with fused oxanorbornene | Predominant endo |

Photochemical Reactions

The coumarin moiety undergoes [2+2] photodimerization under UV light (λ = 300–350 nm), forming cyclobutane-linked dimers. This reactivity is exploited in materials science for crosslinking polymers.

Scientific Research Applications

Chemistry

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound has garnered attention for its biological activities , particularly its potential anti-inflammatory and antioxidant properties. Research indicates that it can effectively scavenge free radicals, reducing oxidative stress in cellular models. The presence of hydroxyl groups in its structure contributes to this antioxidant activity.

Medicine

Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases. Its ability to modulate enzyme activity suggests possible applications in treating conditions associated with inflammation and oxidative stress.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, leveraging its unique chemical properties to enhance product performance.

Case Studies and Research Findings

Several studies have documented the biological activity of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yloxy)methyl)-5-methylfuran -2-carboxylate:

- Antioxidant Activity : A study demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models due to its hydroxyl groups.

- Anti-inflammatory Effects : Research indicated that the compound inhibits specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications.

- Synthesis of Derivatives : The compound has been used as a precursor for synthesizing various derivatives with enhanced biological activities, showcasing its versatility in medicinal chemistry.

Mechanism of Action

The mechanism of action of methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-oxo-2H-chromen-7-yl isonicotinate

- 4-Methyl-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate

- 4-Methyl-2-oxo-2H-chromen-7-yl 3-phenylacrylate

- 4-Ethyl-2-oxo-2H-chromen-7-yl acetate

Uniqueness

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Biological Activity

Methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate is a complex compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 324.33 g/mol. Its structure features a furan ring and a coumarin moiety, which are essential for its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H16O5 |

| Molecular Weight | 324.33 g/mol |

| InChI | InChI=1S/C19H16O5/c1-12... |

| InChIKey | SXKPOYYSOOKSTB-UHFFFAOYSA-N |

Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. A study showed that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in its structure, which can donate electrons to neutralize reactive oxygen species (ROS) .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones in disc diffusion assays. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

Case Study 1: Antioxidant Efficacy

In a controlled experiment, the antioxidant capacity of the compound was assessed using DPPH and ABTS assays. Results indicated that it exhibited a dose-dependent scavenging effect on free radicals, comparable to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

A study involving RAW264.7 macrophages demonstrated that treatment with the compound reduced LPS-induced nitric oxide (NO) production significantly. Furthermore, Western blot analysis confirmed decreased expression levels of iNOS and COX-2 proteins, suggesting potential therapeutic applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps starting from readily available coumarin derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .

Structure–Activity Relationship (SAR)

Studies exploring the SAR of coumarin derivatives have highlighted that modifications on the chromenone ring significantly influence biological activity. For instance, substituents at specific positions enhance antioxidant and anti-inflammatory properties, guiding future drug design efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(((4-ethyl-2-oxo-2H-chromen-7-yl)oxy)methyl)-5-methylfuran-2-carboxylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between functionalized coumarin and furan intermediates. A common approach involves nucleophilic substitution at the 7-hydroxy position of 4-ethyl-2-oxo-2H-chromen-7-ol with a methyloxymethylfuran precursor. Optimization includes adjusting catalysts (e.g., ZnCl₂ for cyclization), solvent polarity (DMF for high solubility), and temperature control (reflux at 80–100°C). Reaction efficiency is monitored via TLC or HPLC, with yields improved by stepwise purification (e.g., recrystallization from DMF/ice mixtures) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl groups on coumarin, methyl on furan).

- FT-IR : Confirms carbonyl stretches (2-oxo chromene at ~1700 cm⁻¹, ester C=O at ~1750 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H⁺] peaks).

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in related coumarin-furan hybrids (e.g., bond angles and packing motifs) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing 2-oxo group on chromene lowers LUMO energy, enhancing reactivity in Diels-Alder reactions. Solvent effects (PCM models) and thermodynamic stability (Gibbs free energy) are also modeled to guide synthetic pathways .

Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Long-term environmental studies should adopt split-plot designs to assess abiotic/biotic interactions:

- Abiotic : Hydrolysis/photolysis rates under varying pH/UV conditions.

- Biotic : Microbial degradation assays (e.g., soil microcosms with LC-MS monitoring).

- Toxicity : Tiered testing across cell lines (e.g., HepG2 for cytotoxicity), aquatic organisms (Daphnia magna), and soil ecosystems. Data integration follows OECD guidelines for ecological risk assessment .

Q. How can researchers resolve contradictions in spectral data or crystallographic ambiguities?

- Methodological Answer : Contradictions in NMR/IR data often arise from tautomerism or polymorphic forms. Strategies include:

- Variable Temperature NMR : Detects dynamic equilibria (e.g., keto-enol tautomers).

- Synchrotron XRD : High-resolution crystallography resolves disorder in crystal lattices.

- DFT-NMR Correlation : Computed chemical shifts (e.g., using Gaussian09) validate experimental peaks .

Q. How do structural modifications (e.g., halogen substitution) influence the bioactivity of this compound?

- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., replacing ethyl with halogens) and testing against biological targets (e.g., kinases, proteases). For instance, chloro-substituted coumarins show enhanced antibacterial activity due to increased lipophilicity (logP analysis). Bioassays are paired with molecular docking to map binding interactions .

Q. What strategies optimize the compound’s stability under physiological conditions for pharmacological studies?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9) with HPLC monitoring.

- Serum Stability : Assess degradation in fetal bovine serum (37°C, 24 hrs).

- Prodrug Design : Esterase-labile prodrugs (e.g., acetylated derivatives) improve plasma half-life.

- Lyophilization : Enhances shelf-life by reducing hydrolytic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.